6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid
Description
6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a pent-1-yn-3-yl-substituted amino group at position 4. This compound is structurally analogous to several pyridine-based derivatives, which differ in substituent groups, enabling comparative studies of physicochemical and functional properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-6-5-8(7-12-10)11(14)15/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
MHAUCTCOFUVNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with pent-1-yn-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Data Table
Q & A
Q. What are the optimal synthetic routes for 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyridine-carboxylic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride are synthesized via nucleophilic aromatic substitution using piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . For the target compound, introducing the pent-1-yn-3-ylamine moiety may require a Sonogashira coupling or copper-catalyzed alkyne-amine coupling. Reaction parameters such as temperature (80–120°C), catalyst loading (e.g., Pd/Cu), and solvent choice (THF or acetonitrile) critically affect yield and purity. Optimization should prioritize minimizing side reactions, such as alkyne polymerization or over-reduction .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm substitution patterns and alkyne/amine integration.
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities.
- HPLC with UV/Vis detection : For assessing purity (>95%) and separating stereoisomers, if applicable .
- X-ray crystallography : For resolving ambiguous structural features (e.g., regioselectivity in alkyne-amine bonding), as demonstrated for 3-(pyridin-4-yl)acrylic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar pyridine-carboxylic acid derivatives?
Discrepancies in reported activities (e.g., anti-proliferative effects) often arise from variations in assay conditions or cellular models. For example, FMPPP , a pyrazole-pyridine hybrid, showed mTOR/p70S6K inhibition in prostate cancer cells, but results depend on autophagy induction protocols and cell-line-specific metabolic profiles . To address contradictions:
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or GPCRs. For instance, 3-(6-fluoropyridin-3-yl)propanoic acid derivatives were evaluated for binding to amino acid transporters using in silico methods . Key steps include:
Q. How can researchers design experiments to elucidate the mechanism of action for this compound in cancer models?
A multi-omics approach is recommended:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., mTOR pathway components) .
- Metabolomics : LC-MS profiling to track metabolic shifts (e.g., TCA cycle intermediates).
- Chemical proteomics : Use activity-based probes to map target proteins, as applied to N-[6-amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea .
- Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets.
Methodological Challenges
Q. What strategies mitigate degradation during storage or handling of alkyne-containing compounds like this one?
Alkyne moieties are prone to oxidation or hydration. Best practices include:
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Synthesize prodrugs (e.g., ester derivatives) to enhance solubility, as seen with 1-[2-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid .
- Employ nanoformulations (e.g., liposomes) for in vivo studies.
Data Interpretation and Validation
Q. How should researchers validate unexpected spectroscopic data (e.g., anomalous 1H^1H1H-NMR shifts)?
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Apply machine learning (e.g., random forest) to identify predictors of potency in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
